molecular formula C7H7ClN4O B188115 2-(6-Chloro-9h-purin-9-yl)ethanol CAS No. 1670-62-8

2-(6-Chloro-9h-purin-9-yl)ethanol

Cat. No.: B188115
CAS No.: 1670-62-8
M. Wt: 198.61 g/mol
InChI Key: ZSHDQQJQYPKAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-9H-purin-9-yl)ethanol is a chemical compound with the molecular formula C7H7ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The presence of a chloro group at the 6th position and an ethanol group at the 9th position of the purine ring makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropurine with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(6-Chloro-9H-purin-9-yl)ethanol may involve large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloro-9H-purin-9-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)ethanol involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. The chloro group may also participate in covalent bonding with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-9H-purin-9-yl)ethanol is unique due to the combination of the chloro and ethanol groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .

Properties

IUPAC Name

2-(6-chloropurin-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHDQQJQYPKAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283742
Record name 2-(6-chloro-9h-purin-9-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-62-8
Record name NSC33196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(6-chloro-9h-purin-9-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-9h-purin-9-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-9h-purin-9-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(6-Chloro-9h-purin-9-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(6-Chloro-9h-purin-9-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(6-Chloro-9h-purin-9-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-9h-purin-9-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.